molecular formula C12H16BrN B1316422 1-(1-(4-Bromophenyl)ethyl)pyrrolidine CAS No. 78065-00-6

1-(1-(4-Bromophenyl)ethyl)pyrrolidine

Cat. No.: B1316422
CAS No.: 78065-00-6
M. Wt: 254.17 g/mol
InChI Key: QGCHPDGYVYGLTE-UHFFFAOYSA-N
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Description

1-(1-(4-Bromophenyl)ethyl)pyrrolidine is an organic compound with the molecular formula C12H16BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the ethyl side chain

Mechanism of Action

Target of Action

1-(1-(4-Bromophenyl)ethyl)pyrrolidine is a complex compound that is likely to interact with multiple targetsIt’s known that pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Indole derivatives, which share a similar structure, have been found to possess various biological activities .

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to different biological effects . The compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.

Biochemical Pathways

It’s known that pyrrolidine and indole derivatives can affect a wide range of biochemical pathways, leading to various downstream effects . These effects can range from antiviral to anti-inflammatory, anticancer, and more .

Pharmacokinetics

It’s known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that indole derivatives can have diverse biological activities and therapeutic possibilities . For example, the compound 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea showed potent activity against HIV-1 .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-(4-Bromophenyl)ethyl)pyrrolidine can be synthesized through several methods:

    Substitution Reaction: One common method involves the reaction of 4-bromophenylacetonitrile with pyrrolidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

    Reductive Amination: Another method involves the reductive amination of 4-bromoacetophenone with pyrrolidine using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the substitution method due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Bromophenyl)ethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-(4-Bromophenyl)ethyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(1-(4-Bromophenyl)ethyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(1-(4-Chlorophenyl)ethyl)pyrrolidine: This compound has a chlorine atom instead of bromine, which affects its reactivity and binding affinity.

    1-(1-(4-Fluorophenyl)ethyl)pyrrolidine: The presence of a fluorine atom influences the compound’s electronic properties and biological activity.

    1-(1-(4-Methylphenyl)ethyl)pyrrolidine: The methyl group alters the compound’s steric and electronic characteristics, impacting its chemical behavior and applications.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrrolidine scaffold in chemical and pharmaceutical research.

Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCHPDGYVYGLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285921
Record name 1-[1-(4-Bromophenyl)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78065-00-6
Record name 1-[1-(4-Bromophenyl)ethyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78065-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Bromophenyl)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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